CBDE

Description

Properties

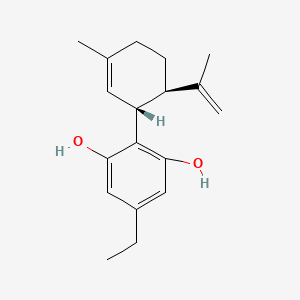

IUPAC Name |

5-ethyl-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene-1,3-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O2/c1-5-13-9-16(19)18(17(20)10-13)15-8-12(4)6-7-14(15)11(2)3/h8-10,14-15,19-20H,2,5-7H2,1,3-4H3/t14-,15+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YURJBXYTSFIOOT-LSDHHAIUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C(=C1)O)C2C=C(CCC2C(=C)C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC(=C(C(=C1)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001038278 |

Source

|

| Record name | Cannabidiol ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001038278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2552798-14-6 |

Source

|

| Record name | Cannabidiol ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001038278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Isolation of Cannabidiethanol (CBDE)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabidiethanol (CBDE), also known as Cannabidiol-C2 or CBD-ethyl, is the ethyl homolog of cannabidiol (CBD).[1] As a member of the cannabinoid family, it shares the characteristic dibenzopyran core structure but with an ethyl group instead of the more common pentyl side chain found in CBD. The pharmacological and toxicological profile of this compound is not extensively studied, presenting an opportunity for further research into its potential therapeutic applications.

This technical guide outlines a feasible synthetic route to this compound and details established methods for its isolation and purification, drawing parallels from the well-documented chemistry of CBD and other cannabinoids.

Proposed Synthesis of Cannabidiethanol (this compound)

The most common and efficient method for the synthesis of CBD and its analogs is the acid-catalyzed Friedel-Crafts alkylation of a resorcinol derivative with a suitable terpene.[2] For the synthesis of this compound, this would involve the reaction of 5-ethylresorcinol with (+)-p-mentha-2,8-dien-1-ol.

Synthesis of the Key Precursor: 5-Ethylresorcinol

Hypothetical Protocol for the Synthesis of 5-Ethylresorcinol:

A proposed synthetic scheme for 5-ethylresorcinol is outlined below. This is a multi-step synthesis starting from commercially available materials.

Caption: Proposed synthetic pathway for 5-Ethylresorcinol.

Final Synthesis of Cannabidiethanol (this compound)

With 5-ethylresorcinol in hand, the final step is a Lewis acid-catalyzed condensation with (+)-p-mentha-2,8-dien-1-ol.

Experimental Workflow for this compound Synthesis:

Caption: Workflow for the synthesis of crude Cannabidiethanol.

Isolation and Purification of Cannabidiethanol (this compound)

The crude reaction mixture will contain the desired this compound, unreacted starting materials, and potentially isomeric byproducts. Purification is crucial to obtain high-purity this compound for research and development. Various chromatographic techniques are employed for the purification of cannabinoids.[4][5][6][7]

Purification Workflow:

Caption: General workflow for the isolation and purification of this compound.

Data Presentation

Due to the lack of specific literature for this compound, the following tables present plausible data based on typical yields and purities achieved for the synthesis and isolation of CBD and its homologs.

Table 1: Hypothetical Yields for this compound Synthesis

| Reaction Step | Starting Material | Product | Theoretical Yield (%) | Reference |

| Wittig Reaction & Hydrogenation | 3,5-Dimethoxybenzaldehyde | 1-Ethyl-3,5-dimethoxybenzene | 70-85 | [3] |

| Demethylation | 1-Ethyl-3,5-dimethoxybenzene | 5-Ethylresorcinol | 80-95 | - |

| Friedel-Crafts Alkylation | 5-Ethylresorcinol | Cannabidiethanol (this compound) | 40-60 | - |

Table 2: Purity Levels at Different Stages of Isolation

| Purification Step | Starting Material | Product Purity (%) | Analytical Method | Reference |

| Crude Product | Reaction Mixture | 30-50 | HPLC-UV | - |

| After Flash Chromatography | Crude this compound | 70-85 | HPLC-UV | [7] |

| After Preparative HPLC/CPC | Partially Purified this compound | >98 | HPLC-UV, qNMR | [4][6] |

Experimental Protocols

Hypothetical Synthesis of 5-Ethylresorcinol

-

Wittig Reaction: To a suspension of ethyltriphenylphosphonium bromide in a suitable solvent (e.g., THF), a strong base (e.g., n-butyllithium) is added at low temperature to form the ylide. 3,5-dimethoxybenzaldehyde is then added, and the reaction is allowed to warm to room temperature. After workup, the resulting (E/Z)-1-(3,5-dimethoxyphenyl)prop-1-ene is isolated.

-

Hydrogenation: The alkene from the previous step is dissolved in a solvent like ethanol, and a palladium on carbon catalyst (Pd/C) is added. The mixture is then subjected to a hydrogen atmosphere until the reaction is complete. Filtration and solvent removal yield 1-ethyl-3,5-dimethoxybenzene.

-

Demethylation: The 1-ethyl-3,5-dimethoxybenzene is dissolved in a chlorinated solvent (e.g., dichloromethane) and cooled. A strong Lewis acid, such as boron tribromide (BBr3), is added, and the reaction is stirred until complete. Aqueous workup and purification by chromatography or crystallization will yield 5-ethylresorcinol.

Hypothetical Synthesis of Cannabidiethanol (this compound)

-

In a round-bottom flask under an inert atmosphere, 5-ethylresorcinol and (+)-p-mentha-2,8-dien-1-ol are dissolved in a dry, non-polar solvent like dichloromethane.

-

The solution is cooled, and a Lewis acid catalyst (e.g., BF3•OEt2 or p-toluenesulfonic acid) is added dropwise.

-

The reaction is stirred at low temperature and monitored by thin-layer chromatography (TLC) or HPLC until the starting materials are consumed.

-

The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude this compound.

Isolation and Purification of this compound

-

Flash Chromatography: The crude this compound is adsorbed onto silica gel and purified by flash column chromatography using a gradient of ethyl acetate in hexane as the eluent. Fractions are collected and analyzed by TLC or HPLC to identify those containing this compound.

-

Preparative HPLC: The partially purified fractions are combined, and the solvent is evaporated. The residue is then dissolved in a suitable solvent and subjected to preparative reverse-phase HPLC (C18 column) with a mobile phase such as a gradient of acetonitrile in water.

-

Crystallization: The fractions containing pure this compound are combined, and the solvent is removed. The resulting oil can be crystallized from a non-polar solvent like hexane to yield pure, crystalline this compound.

Conclusion

This technical guide provides a scientifically grounded, albeit hypothetical, framework for the synthesis and isolation of Cannabidiethanol (this compound). The proposed synthetic route leverages well-established reactions in cannabinoid chemistry, and the purification methods are standard practice in the field. It is anticipated that with the growing interest in minor and homologous cannabinoids, dedicated research into the synthesis and biological activity of this compound will emerge, providing specific data to validate and refine the protocols outlined herein. Researchers and drug development professionals are encouraged to use this guide as a starting point for their investigations into this novel cannabinoid.

References

- 1. The Pharmacological Effects of Plant-Derived versus Synthetic Cannabidiol in Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - An expedient synthesis of 5-n-alkylresorcinols and novel 5-n-alkylresorcinol haptens [beilstein-journals.org]

- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 5. purolite.com [purolite.com]

- 6. Effective isolation of cannabidiol and cannabidiolic acid free of psychotropic phytocannabinoids from hemp extract by fast centrifugal partition chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chromatographyonline.com [chromatographyonline.com]

Physicochemical Properties of Cannabidiol-dimethyl ether (CBDE): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabidiol-dimethyl ether (CBDE), also known as CBDD, is a derivative of cannabidiol (CBD), a prominent non-psychoactive constituent of Cannabis sativa. As a synthetically modified cannabinoid, this compound exhibits unique physicochemical properties that influence its pharmacokinetic and pharmacodynamic profiles. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its primary signaling pathway. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and cannabinoid research.

Core Physicochemical Properties

Quantitative Data Summary

The following table summarizes the known and estimated physicochemical properties of this compound. For comparative purposes, data for cannabidiol (CBD) are also included.

| Property | Cannabidiol-dimethyl ether (this compound) | Cannabidiol (CBD) | Data Source |

| Molecular Formula | C₂₃H₃₄O₂ | C₂₁H₃₀O₂ | [1][2] |

| Molecular Weight | 342.5 g/mol | 314.46 g/mol | [1][2] |

| Melting Point | Data not available | 66 °C (151 °F) | [3] |

| Boiling Point | Data not available | 160–180 °C (320–356 °F) | [3] |

| Calculated logP (XLogP3-AA) | 7.2 | 6.1-6.53 | [1][4][5] |

| Solubility | DMF: 2 mg/mLDMSO: 1 mg/mLEthanol: 14 mg/mLPBS (pH 7.2): 2 mg/mL | Insoluble in water | [2][3] |

| pKa | Data not available | Data not available |

Experimental Protocols

Accurate determination of physicochemical properties is fundamental to drug development. Below are detailed methodologies for key experiments.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity.[6][7]

Methodology:

-

Sample Preparation: A small amount of the dried, powdered sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[7]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube) along with a calibrated thermometer.[6]

-

Heating: The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) near the expected melting point.[8]

-

Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded as the melting point range.[8] A sharp melting range (0.5-1.0°C) is indicative of a pure compound.[6]

Boiling Point Determination (Vacuum Distillation)

For compounds with high boiling points or those susceptible to thermal decomposition at atmospheric pressure, vacuum distillation is the preferred method for determining the boiling point.[9][10]

Methodology:

-

Apparatus Setup: A vacuum distillation apparatus is assembled, including a distillation flask with a stir bar, a condenser, a receiving flask, and a vacuum source. All glass joints must be properly sealed.[11]

-

Sample Introduction: The compound is placed in the distillation flask.

-

Vacuum Application: The system is evacuated to the desired pressure. This is done before heating to remove volatile impurities.[12]

-

Heating: The distillation flask is heated gently and uniformly.

-

Data Recording: The temperature at which the liquid boils and the corresponding pressure are recorded. This temperature is the boiling point at that specific pressure.[11]

logP Determination (Shake-Flask HPLC Method)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is crucial for predicting its membrane permeability and overall distribution.[13][14]

Methodology:

-

Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by shaking them together for an extended period, followed by separation.[15]

-

Partitioning: A known concentration of the compound is dissolved in one of the phases. The two phases are then combined in a flask and shaken until equilibrium is reached (typically for several hours).[15]

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: The concentration of the compound in each phase is determined using High-Performance Liquid Chromatography (HPLC).[13]

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

pKa Determination (UV-Vis Spectrophotometry)

The acid dissociation constant (pKa) is essential for understanding the ionization state of a compound at different physiological pH values.

Methodology:

-

Buffer Preparation: A series of buffers with a range of known pH values are prepared.[16]

-

Sample Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., DMSO). Aliquots of the stock solution are added to each buffer to a final consistent concentration.[16]

-

Spectroscopic Measurement: The UV-Vis absorbance spectrum of the compound in each buffer is recorded. The compound must have a chromophore near the ionizable group for this method to be effective.[16][17]

-

Data Analysis: The absorbance at a specific wavelength where the ionized and un-ionized forms have different absorbances is plotted against the pH. The pKa is determined from the inflection point of the resulting sigmoidal curve.[17]

Signaling Pathway and Mechanism of Action

This compound has been identified as a potent and selective inhibitor of 15-lipoxygenase (15-LOX).[18][19] This enzyme plays a crucial role in the metabolism of polyunsaturated fatty acids, such as arachidonic acid, leading to the production of inflammatory mediators.

The 15-Lipoxygenase (15-LOX) Pathway

The 15-LOX pathway is a key enzymatic cascade involved in inflammation. Arachidonic acid, released from the cell membrane, is converted by 15-LOX into 15-hydroperoxyeicosatetraenoic acid (15-HpETE), which is then further metabolized to various pro- and anti-inflammatory lipid mediators.[20][21] Inhibition of this pathway can modulate inflammatory responses.

Caption: The 15-Lipoxygenase (15-LOX) signaling pathway and the inhibitory action of this compound.

Experimental Workflow for 15-LOX Inhibition Assay

The inhibitory potential of this compound on 15-LOX can be assessed using a spectrophotometric assay.

References

- 1. Cannabidiol dimethyl ether | C23H34O2 | CID 3081957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Cannabidiol - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 9. How To [chem.rochester.edu]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chem.rochester.edu [chem.rochester.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. hrcak.srce.hr [hrcak.srce.hr]

- 14. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. LogP / LogD shake-flask method [protocols.io]

- 16. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

- 18. Cannabidiol dimethyl ether - Wikipedia [en.wikipedia.org]

- 19. Cannabidiol-2',6'-dimethyl ether, a cannabidiol derivative, is a highly potent and selective 15-lipoxygenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

Navigating the Analytical Frontier: A Technical Guide to Cannabidiol-C1 (CBDE) Standards in Forensic Science

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information specifically on Cannabidiol-C1 (CBDE) is scarce in current scientific literature. This guide provides a framework for establishing analytical standards and methodologies for this compound based on established principles for analogous cannabinoids, primarily Cannabidiol (CBD) and other minor cannabinoids. The protocols and data presented herein are intended to be illustrative and should be adapted and validated for the specific analysis of this compound.

Introduction to Cannabidiol-C1 (this compound)

Cannabidiol-C1 (this compound), also known as Cannabidiorcol (CBDO), is a naturally occurring phytocannabinoid found in trace amounts in the Cannabis plant.[1][2][3] Structurally, it is an analog of the more abundant cannabidiol (CBD), distinguished by a methyl side chain instead of the pentyl chain found on CBD.[1][3] The variation in the alkyl side chain length is known to influence the biological activity and receptor binding affinity of cannabinoids.[4] Given its structural similarity to CBD, this compound is of growing interest in forensic and pharmaceutical sciences. As with any novel or minor cannabinoid, the establishment of robust analytical standards is crucial for its accurate identification and quantification in forensic casework and for ensuring the quality and safety of consumer products. This guide outlines the foundational analytical methodologies and standards applicable to this compound.

Analytical Standards and Reference Materials

The cornerstone of any quantitative forensic analysis is the availability of high-purity, well-characterized reference materials. For a novel compound like this compound, the synthesis and purification of a reference standard are the initial critical steps.

Synthesis and Purification

The synthesis of this compound can be approached through methods developed for other cannabinoid analogs with varying alkyl chain lengths.[5][6][7][8] A general synthetic strategy involves the condensation of a suitable resorcinol with a terpene derivative. For this compound, this would typically involve the reaction of 5-methylbenzene-1,3-diol with p-mentha-2,8-dien-1-ol.

Purification of the synthesized this compound would be essential to achieve the high purity required for a reference standard. This is typically accomplished using chromatographic techniques such as flash chromatography or preparative high-performance liquid chromatography (HPLC).

Characterization of the Reference Standard

A comprehensive characterization of the this compound reference standard is mandatory to confirm its identity and purity. The following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the identity of the compound.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, which is crucial for identification in complex matrices.

-

Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

-

Purity Assessment: Typically performed using HPLC with a diode-array detector (DAD) or a universal detector like a charged aerosol detector (CAD). Purity is often determined by area normalization, assuming all impurities have a similar response factor to the main compound.

Stability of Analytical Standards

The stability of the this compound reference standard must be evaluated under various storage conditions to establish a retest date and ensure the accuracy of quantitative analyses over time.[9] Stability studies should be conducted according to established guidelines, such as those from the International Council for Harmonisation (ICH).[10][11]

Table 1: Illustrative Stability Testing Protocol for a this compound Analytical Standard

| Parameter | Condition | Duration | Testing Frequency |

| Long-Term Storage | -20°C, protected from light | 24 months | 0, 3, 6, 9, 12, 18, 24 months |

| Accelerated Storage | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 1, 2, 3, 6 months |

| Forced Degradation | Acidic, basic, oxidative, photolytic, and thermal stress | As required | To identify potential degradation products |

Quantitative Data and Analytical Methodologies

Due to the lack of specific quantitative data for this compound, the following tables and protocols are based on data for closely related cannabinoids and represent expected values and starting points for method development.

Chromatographic Data (Illustrative)

Table 2: Predicted Chromatographic and Mass Spectrometric Data for this compound

| Analyte | Retention Time (min) (Predicted) | Precursor Ion (m/z) [M+H]⁺ | Product Ions (m/z) (Predicted) |

| This compound | Shorter than CBD | 259.16 | 193.1, 135.1, 123.1 |

| CBD | ~5-7 | 315.23 | 193.1, 135.1, 259.1 |

| Internal Standard (e.g., CBD-d3) | ~5-7 | 318.25 | 196.1, 138.1, 262.1 |

Experimental Protocols

For the analysis of this compound in seized plant material or other matrices, a robust extraction method is required.

Protocol 1: General Extraction of Cannabinoids from Plant Material

-

Homogenization: Dry the plant material and grind it into a fine powder.

-

Extraction: Accurately weigh approximately 100 mg of the homogenized material into a centrifuge tube. Add 10 mL of a suitable organic solvent (e.g., methanol, ethanol, or a mixture of methanol:chloroform 9:1 v/v).[12]

-

Sonication/Vortexing: Sonicate the sample for 15-30 minutes or vortex vigorously for 2-5 minutes to ensure efficient extraction.

-

Centrifugation: Centrifuge the sample at 3000-5000 rpm for 10 minutes.

-

Dilution: Transfer an aliquot of the supernatant to a new tube and dilute with the mobile phase to a concentration within the calibration range of the analytical method.

-

Filtration: Filter the diluted extract through a 0.22 µm syringe filter into an autosampler vial for analysis.

GC-MS is a widely used technique for the identification and quantification of cannabinoids.[13] However, it's important to note that acidic cannabinoids will decarboxylate in the hot injection port, so this method is best suited for neutral cannabinoids or requires derivatization for the analysis of acidic forms. Since this compound is a neutral cannabinoid, GC-MS is a suitable technique.

Protocol 2: GC-MS Analysis of this compound (Illustrative)

-

Instrument: Gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injection: 1 µL in splitless mode at 280°C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 1 min.

-

Ramp 1: 20°C/min to 280°C, hold for 5 min.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-500.

-

Predicted Fragmentation: The mass spectrum of this compound is expected to show a molecular ion at m/z 258. The fragmentation pattern would likely involve a retro-Diels-Alder reaction, similar to CBD, leading to characteristic fragment ions.[14][15]

-

LC-MS/MS is a highly sensitive and selective technique for the analysis of cannabinoids, including their acidic forms, without the need for derivatization.[16][17]

Protocol 3: LC-MS/MS Analysis of this compound (Illustrative)

-

Instrument: High-performance liquid chromatograph coupled to a tandem mass spectrometer.

-

Column: A C18 or similar reversed-phase column (e.g., 100 mm x 2.1 mm i.d., 2.6 µm particle size).

-

Mobile Phase:

-

A: Water with 0.1% formic acid.

-

B: Acetonitrile with 0.1% formic acid.

-

-

Gradient Elution:

-

Start with 70% B, increase to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

Mass Spectrometer:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MRM Transitions (Predicted):

-

This compound: Precursor ion m/z 259.16 → Product ions (e.g., 193.1, 135.1).

-

Internal Standard (e.g., CBD-d3): Precursor ion m/z 318.25 → Product ions (e.g., 196.1, 138.1).

-

-

Mandatory Visualizations

Experimental and Logical Workflows

Signaling Pathways

While the specific signaling pathways of this compound have not been extensively studied, it is plausible that it interacts with the endocannabinoid system in a manner similar to other cannabinoids. The primary targets of cannabinoids are the CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs).[18][19][20][21][22]

Conclusion

The forensic analysis of novel or minor cannabinoids like this compound requires a systematic and rigorous approach. While specific data for this compound is currently limited, the well-established analytical frameworks for other cannabinoids provide a solid foundation for developing and validating appropriate methodologies. The key to reliable forensic analysis of this compound lies in the synthesis and thorough characterization of a certified reference standard, followed by the development of sensitive and selective analytical methods, such as LC-MS/MS or GC-MS. As research into minor cannabinoids continues to expand, it is anticipated that more specific analytical data and standards for this compound will become available, further strengthening the capabilities of forensic laboratories in this evolving field.

References

- 1. Cannabidiorcol - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. Design, Synthesis, and Characterization of Novel Cannabidiol-Based Derivatives with Potent Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Short and efficient synthesis of alkylresorcinols: a route for the preparation of cannabinoids - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D2NJ03547B [pubs.rsc.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. biopharmaconsultinggroup.com [biopharmaconsultinggroup.com]

- 10. ICH Official web site : ICH [ich.org]

- 11. database.ich.org [database.ich.org]

- 12. Validation of analytical method of cannabinoids: Novel approach using turbo-extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. elgalabwater.com [elgalabwater.com]

- 14. Mass spectrometry of cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. future4200.com [future4200.com]

- 16. researchgate.net [researchgate.net]

- 17. cannabissciencetech.com [cannabissciencetech.com]

- 18. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. The neuropharmacology of cannabinoid receptor ligands in central signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Cannabinoid Receptors and the Endocannabinoid System: Signaling and Function in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Cannabinoid Receptors: An Update on Cell Signaling, Pathophysiological Roles and Therapeutic Opportunities in Neurological, Cardiovascular, and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Natural Occurrence of Cannabidiethanol (CBDE) in Cannabis sativa

Audience: Researchers, scientists, and drug development professionals.

[Core]

Introduction

Cannabidiethanol (CBDE), also known as Cannabidiol-C2 or CBD-ethyl, is an ethyl homolog of cannabidiol (CBD). Despite the extensive chemical characterization of Cannabis sativa, which has led to the identification of over 100 phytocannabinoids, there is currently no substantive scientific evidence to suggest that this compound is a naturally occurring constituent of the cannabis plant. The established biosynthetic pathways in Cannabis sativa account for the production of cannabinoids with pentyl and propyl side chains, but not ethyl side chains. Therefore, this compound is considered a synthetic or semi-synthetic derivative of cannabidiol. This guide provides a comprehensive overview of the current understanding of cannabinoid biosynthesis, analytical methodologies for cannabinoid detection, and the synthesis of CBD homologs, contextualizing the status of this compound within this framework.

Cannabinoid Biosynthesis in Cannabis sativa

The biosynthesis of the major cannabinoids in Cannabis sativa is a well-elucidated enzymatic process that primarily occurs in the glandular trichomes of the plant.[1][2][3] The pathway originates from two primary precursors: Geranyl pyrophosphate (GPP) and Olivetolic acid (OA) for pentyl cannabinoids, or Divarinic acid (DA) for propyl cannabinoids.[1][4]

The key steps are as follows:

-

Precursor Synthesis: GPP is synthesized via the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[4][5] Olivetolic acid and Divarinic acid are polyketides synthesized from hexanoyl-CoA and butyryl-CoA, respectively.[1][4]

-

Formation of Cannabigerolic Acid (CBGA): An aromatic prenyltransferase, cannabigerolic acid synthase (CBGAS), catalyzes the condensation of GPP and OA to form CBGA, the central precursor to the major cannabinoids.[2][5] The condensation of GPP with DA yields Cannabigerovarinic acid (CBGVA).

-

Enzymatic Conversion of CBGA: CBGA serves as a substrate for three key synthases:

-

Tetrahydrocannabinolic acid (THCA) synthase converts CBGA to THCA.

-

Cannabidiolic acid (CBDA) synthase converts CBGA to CBDA.

-

Cannabichromenic acid (CBCA) synthase converts CBGA to CBCA.

-

-

Decarboxylation: The acidic cannabinoids (THCA, CBDA, CBCA) are non-enzymatically converted to their neutral, pharmacologically active forms (THC, CBD, CBC) through decarboxylation, which is typically induced by heat or light.[1][2]

This established pathway does not include a precursor with an ethyl side chain, which would be required for the biosynthesis of this compound. The absence of an ethyl-resorcinolic acid precursor in the known metabolic pathways of Cannabis sativa is the primary reason why this compound is not considered a naturally occurring phytocannabinoid.

Caption: Biosynthetic pathway of major pentyl and propyl cannabinoids in Cannabis sativa.

Quantitative Data on Major Naturally Occurring Cannabinoids

The concentrations of cannabinoids in Cannabis sativa are highly variable and depend on the plant's genetics (chemovar), growing conditions, and processing. The following table summarizes the typical concentration ranges for the major cannabinoids found in dried cannabis flower.

| Cannabinoid | Precursor | Typical Concentration Range (% dry weight) | Notes |

| Tetrahydrocannabinolic Acid (THCA) | CBGA | 5 - 30% | The primary non-psychoactive precursor to THC.[6] |

| Cannabidiolic Acid (CBDA) | CBGA | <1 - 20% | The primary non-psychoactive precursor to CBD. |

| Cannabigerolic Acid (CBGA) | OA + GPP | <1 - 2% | The "mother cannabinoid" from which other major cannabinoids are synthesized. |

| Δ⁹-Tetrahydrocannabinol (THC) | THCA | <0.1 - 2% (in raw plant) | Psychoactive component, present in low amounts before decarboxylation.[6] |

| Cannabidiol (CBD) | CBDA | <0.1 - 1% (in raw plant) | Non-psychoactive component, present in low amounts before decarboxylation. |

| Cannabinol (CBN) | THC (degradation) | <0.1 - 1% | A degradation product of THC, often indicating aged cannabis. |

| Tetrahydrocannabivarin (THCV) | THCVA | Variable, typically <1% | A propyl homolog of THC. |

| Cannabidivarin (CBDV) | CBDVA | Variable, typically <1% | A propyl homolog of CBD.[7] |

Experimental Protocols for Cannabinoid Analysis

The identification and quantification of cannabinoids in cannabis and derived products require robust analytical methodologies. The absence of this compound in the scientific literature is a strong indicator that it has not been detected using these standard methods. A typical workflow for the analysis of cannabinoids involves extraction followed by chromatographic separation and detection.

Extraction of Cannabinoids from Plant Material

Objective: To efficiently extract cannabinoids from the cannabis matrix for analytical quantification.

Protocol: Ultrasound-Assisted Extraction (UAE)

-

Sample Preparation: Homogenize dried cannabis flower to a fine powder (particle size ≤ 1mm).

-

Extraction:

-

Weigh approximately 0.5 g of the homogenized sample into a 50 mL centrifuge tube.[8]

-

Add 20 mL of a suitable solvent (e.g., ethanol, methanol, or a mixture of acetonitrile and water).

-

Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

-

Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.

-

-

Purification:

-

Centrifuge the sample at 4,000 rpm for 10 minutes to pellet the solid plant material.[9]

-

Carefully decant the supernatant into a clean tube.

-

Filter the extract through a 0.22 µm syringe filter into an HPLC vial.

-

If necessary, dilute the sample with the mobile phase to bring the cannabinoid concentrations within the calibration range of the analytical instrument.

-

HPLC-DAD Method for Cannabinoid Quantification

Objective: To separate and quantify major cannabinoids using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).

Protocol:

-

Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a DAD.

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 2.7 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A typical gradient might start at 70% B, increase to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.5 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

-

Detection:

-

The DAD is set to monitor multiple wavelengths, typically 228 nm for most cannabinoids and 270 nm for CBD and CBG.

-

-

Quantification:

-

Prepare a series of calibration standards of known concentrations for the target cannabinoids.

-

Construct a calibration curve by plotting the peak area against the concentration for each analyte.

-

Quantify the cannabinoids in the extracted samples by comparing their peak areas to the calibration curve.

-

LC-MS/MS for High-Sensitivity and Specificity Analysis

For the detection of trace-level or novel cannabinoids, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its superior sensitivity and selectivity.[10][11]

Protocol:

-

Instrumentation: An LC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatographic Conditions: Similar to the HPLC-DAD method, but often with ultra-high-performance liquid chromatography (UHPLC) for better resolution and faster analysis times.

-

Mass Spectrometry Conditions:

-

Ionization Mode: ESI in both positive and negative modes to cover a wide range of cannabinoids.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of known cannabinoids. For unknown compounds like this compound, a full scan or product ion scan would be used for identification.

-

MRM Transitions: For each target analyte, at least two specific precursor-to-product ion transitions are monitored for confident identification and quantification.

-

Caption: A generalized experimental workflow for the analysis of cannabinoids in cannabis.

Comparison of Analytical Techniques for Cannabinoid Analysis

| Technique | Principle | Advantages | Disadvantages |

| High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) | Separation based on polarity, detection by UV-Vis absorbance. | Robust, reproducible, good for quantifying major cannabinoids, relatively low cost. | Lower sensitivity than MS, can be challenging to resolve all minor cannabinoids. |

| Gas Chromatography with Flame Ionization Detection (GC-FID) | Separation of volatile compounds, detection by ionization in a flame. | High resolution for volatile compounds. | Requires derivatization to analyze acidic cannabinoids, which can introduce errors. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation by polarity, detection by mass-to-charge ratio of fragmented ions. | High sensitivity and selectivity, can identify and quantify trace-level compounds, does not require derivatization.[10][11] | Higher cost and complexity. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds, detection by mass-to-charge ratio. | Provides structural information for identification. | Same derivatization requirement as GC-FID. |

Synthesis and Potential Pharmacology of this compound

Given the lack of evidence for its natural occurrence, this compound is presumed to be a synthetic cannabinoid. The synthesis of CBD homologs is an area of active research, often aimed at exploring structure-activity relationships and developing novel therapeutic agents.[7][12]

Synthesis: The synthesis of CBD and its homologs typically involves a Friedel-Crafts alkylation reaction between a resorcinol (like olivetol for CBD) and a terpene derivative (like p-mentha-2,8-dien-1-ol).[13] For the synthesis of this compound, the corresponding ethyl-resorcinol (4-ethylresorcinol) would be used as the starting material in place of olivetol.

Pharmacology: There is a paucity of specific pharmacological data for this compound. However, research on other synthetic CBD analogs suggests that modifications to the alkyl side chain can significantly alter the compound's affinity for cannabinoid receptors and other molecular targets.[7][14] For example, some synthetic derivatives of CBD exhibit increased affinity for CB1 and CB2 receptors, unlike CBD itself which has a low affinity.[15] It is plausible that this compound would interact with the endocannabinoid system, but its specific effects, potency, and potential therapeutic applications remain to be elucidated through in vitro and in vivo studies.[16][17][18]

Conclusion

Based on the current body of scientific literature, Cannabidiethanol (this compound) is not considered a naturally occurring cannabinoid in Cannabis sativa. The established biosynthetic pathways in the plant do not account for the formation of cannabinoids with an ethyl side chain. Standard analytical methods for cannabinoid profiling have not reported its presence in cannabis samples. Therefore, this compound should be regarded as a synthetic or semi-synthetic compound.

For researchers and drug development professionals, this distinction is critical. Any investigation into the pharmacological properties or therapeutic potential of this compound should be based on the understanding that it is an exogenous, synthetic compound. Future research involving ultra-sensitive analytical techniques and the screening of a wider diversity of cannabis chemovars could definitively confirm the absence of naturally occurring this compound. However, until such evidence is presented, the scientific consensus remains that this compound is not a phytocannabinoid.

References

- 1. trichomeanalytical.com [trichomeanalytical.com]

- 2. Deciphering Cannabinoid Biosynthesis - Cannactiva [cannactiva.com]

- 3. The biosynthesis of the cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biosynthesis of Phytocannabinoids and Structural Insights: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. About cannabis - Canada.ca [canada.ca]

- 7. Frontiers | An Overview on Medicinal Chemistry of Synthetic and Natural Derivatives of Cannabidiol [frontiersin.org]

- 8. na.mxns.com [na.mxns.com]

- 9. pickeringlabs.com [pickeringlabs.com]

- 10. cannabissciencetech.com [cannabissciencetech.com]

- 11. Development of a Validated LC-MS Method for the Determination of Cannabinoids and Evaluation of Supercritical CO2 vs. Ultrasound-Assisted Extraction in Cannabis sativa L. (Kompolti cv.) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthetic and Natural Derivatives of Cannabidiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of Neocannabinoids Using Controlled Friedel-Crafts Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Molecular targets for cannabidiol and its synthetic analogues: effect on vanilloid VR1 receptors and on the cellular uptake and enzymatic hydrolysis of anandamide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. In vitro and in vivo pharmacological activity of minor cannabinoids isolated from Cannabis sativa - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In Vitro and In Vivo Anti-Inflammatory Effects of Cannabidiol Isolated from Novel Hemp (Cannabis sativa L.) Cultivar Pink Pepper - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In Vitro Studies on Therapeutic Effects of Cannabidiol in Neural Cells: Neurons, Glia, and Neural Stem Cells [mdpi.com]

In Vitro Metabolic Pathways of Cannabidiol (CBD): A Technical Guide

Disclaimer: This technical guide focuses on the in vitro metabolic pathways of cannabidiol (CBD). As of the latest literature review, specific metabolic data for Cannabidiol-C2-ethyl (CBDE) is not available. The information presented herein on CBD serves as a foundational reference for researchers, scientists, and drug development professionals, as it is anticipated that this compound may undergo similar metabolic transformations.

Introduction

Cannabidiol (CBD), a prominent non-psychoactive phytocannabinoid from Cannabis sativa, has garnered significant interest for its therapeutic potential. Understanding its metabolic fate is crucial for predicting its efficacy, potential drug-drug interactions, and safety profile. This guide provides a comprehensive overview of the in vitro metabolic pathways of CBD, detailing the enzymatic processes, resulting metabolites, and the experimental protocols used for their characterization.

Core Metabolic Pathways

The in vitro metabolism of CBD is predominantly hepatic and can be categorized into Phase I oxidation and Phase II conjugation reactions.

Phase I Metabolism: Oxidation

Phase I metabolism of CBD is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. The main reactions involve hydroxylation at various positions on the CBD molecule.

-

7-Hydroxylation: The most significant metabolic pathway for CBD is the formation of 7-hydroxy-CBD (7-OH-CBD).[1][2][3] This metabolite is pharmacologically active, exhibiting potencies comparable to the parent compound.[3] The primary enzymes responsible for this reaction are CYP2C19 and CYP2C9 .[3][4][5]

-

6-Hydroxylation: Hydroxylation at the 6-position leads to the formation of 6α-OH-CBD and 6β-OH-CBD. CYP3A4 is the major enzyme involved in these transformations, with some contribution from CYP2C19 .[1][6]

-

Side-Chain Hydroxylation: CBD can also undergo hydroxylation on its pentyl side chain, resulting in metabolites such as 1″-OH-, 2″-OH-, 3″-OH-, 4″-OH-, and 5″-OH-CBDs.[6][7] CYP3A4 is a key enzyme in the formation of 4″-OH-CBD.[1]

Further Oxidation

The primary active metabolite, 7-OH-CBD, is further oxidized to 7-carboxy-CBD (7-COOH-CBD).[8] This reaction is catalyzed by cytosolic dehydrogenase enzymes.[5] 7-COOH-CBD is the most abundant CBD metabolite found in plasma.[8]

Phase II Metabolism: Glucuronidation

Following Phase I oxidation, CBD and its hydroxylated metabolites can undergo Phase II conjugation reactions, primarily glucuronidation, which facilitates their excretion. This process is catalyzed by UDP-glucuronosyltransferases (UGTs). The key enzymes involved in the direct glucuronidation of CBD are UGT1A9 and UGT2B7 .[8][9]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies on CBD metabolism.

Table 1: Enzyme Kinetics of CBD Metabolism in Human Liver Microsomes

| Parameter | Value | Enzyme(s) | Reference |

| Vmax | 2.12 nmol/min/nmol P450 | CYP2C19 (1/2 or 1/4 donors) | [10] |

| Km | 590 nM | CYP2C19 (1/2 or 1/4 donors) | [10] |

| CLint | 3590 µL/min/nmol P450 | CYP2C19 (1/2 or 1/4 donors) | [10] |

| CLint (control) | 5120 µL/min/nmol P450 | Pooled HLMs | [10] |

Table 2: Major Metabolites of CBD Formed In Vitro

| Metabolite | Forming Enzyme(s) | Abundance | Reference |

| 7-hydroxy-CBD (7-OH-CBD) | CYP2C19, CYP2C9 | Major, active | [1][3][4][5] |

| 6α-hydroxy-CBD (6α-OH-CBD) | CYP3A4, CYP2C19 | Major | [1][6] |

| 6β-hydroxy-CBD (6β-OH-CBD) | CYP3A4 | Major | [1][6] |

| 4″-hydroxy-CBD (4″-OH-CBD) | CYP3A4 | Major | [1][6] |

| 7-carboxy-CBD (7-COOH-CBD) | Cytosolic dehydrogenases | Most abundant in plasma | [5][8] |

| CBD-Glucuronide | UGT1A9, UGT2B7 | Minor | [8][9] |

Experimental Protocols

Detailed methodologies are crucial for the accurate in vitro assessment of CBD metabolism. Below are representative protocols for key experiments.

1. Metabolism of CBD in Human Liver Microsomes (HLMs)

-

Objective: To identify the metabolites of CBD formed by the mixed CYP enzymes present in HLMs and to determine the kinetics of their formation.

-

Materials:

-

Pooled human liver microsomes (HLMs)

-

Cannabidiol (CBD)

-

NADPH-generating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching)

-

Internal standard

-

-

Procedure:

-

Prepare incubation mixtures containing HLMs (e.g., 20 µg protein), CBD at various concentrations, and potassium phosphate buffer in a final volume.

-

Pre-incubate the mixture at 37°C for a short period.

-

Initiate the metabolic reaction by adding the NADPH-generating system.

-

Incubate at 37°C for a specified time (e.g., 10-60 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant using LC-MS/MS for the identification and quantification of CBD and its metabolites.

-

2. Reaction Phenotyping with Recombinant CYP Enzymes

-

Objective: To identify the specific CYP isoforms responsible for the formation of CBD metabolites.

-

Materials:

-

Recombinant human CYP enzymes (e.g., CYP2C19, CYP3A4, CYP2C9) expressed in a suitable system (e.g., baculovirus-infected insect cells).

-

CBD

-

NADPH-generating system

-

Potassium phosphate buffer (pH 7.4)

-

-

Procedure:

-

Follow a similar incubation procedure as with HLMs, but replace the HLMs with individual recombinant CYP isoforms (e.g., 10 pmol P450).[6]

-

Analyze the formation of specific metabolites for each CYP isoform to determine their relative contributions.

-

3. Analysis of Metabolites by LC-MS/MS

-

Objective: To separate, identify, and quantify CBD and its metabolites.

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS).

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with an additive like formic acid to improve ionization.

-

Flow Rate: Dependent on the column dimensions.

-

-

Mass Spectrometric Conditions:

-

Ionization Source: Electrospray ionization (ESI) in either positive or negative mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for CBD and each metabolite are monitored.

-

Visualizations

Caption: Overview of the primary in vitro metabolic pathways of CBD.

Caption: A typical experimental workflow for in vitro CBD metabolism studies.

References

- 1. researchgate.net [researchgate.net]

- 2. Metabolism and liver toxicity of cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cytochrome P450–Catalyzed Metabolism of Cannabidiol to the Active Metabolite 7-Hydroxy-Cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dissertation or Thesis | An In Vitro Investigation of Cannabidiol Metabolism, Pharmacokinetics, and Hepatotoxicity | ID: pg15br25k | Carolina Digital Repository [cdr.lib.unc.edu]

- 6. medicinalgenomics.com [medicinalgenomics.com]

- 7. realmofcaring.org [realmofcaring.org]

- 8. In vitro effects of cannabidiol and its main metabolites in mouse and human Sertoli cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. tandfonline.com [tandfonline.com]

The Pharmacological Profile of Cannabidiol (CBD): An In-depth Technical Guide

Disclaimer: This technical guide focuses on the pharmacological profile of Cannabidiol (CBD). The user's original request specified Cannabidiol-d1 (CBDE), a deuterated form of CBD. Due to a lack of specific pharmacological data for this compound in the current scientific literature, this document provides a comprehensive overview of the non-deuterated parent compound, CBD. It is anticipated that the pharmacodynamic properties of this compound will be qualitatively similar to CBD, although its pharmacokinetic profile (absorption, distribution, metabolism, and excretion) may differ. All data and methodologies presented herein pertain to CBD.

Introduction

Cannabidiol (CBD) is a non-intoxicating phytocannabinoid derived from Cannabis sativa. In recent years, CBD has garnered significant attention from the scientific and medical communities for its potential therapeutic applications across a wide range of physiological and pathological conditions. Unlike Δ⁹-tetrahydrocannabinol (THC), CBD exhibits a low affinity for the canonical cannabinoid receptors CB1 and CB2, and its pharmacological effects are mediated through a complex polypharmacology involving multiple molecular targets. This technical guide provides a detailed overview of the current understanding of CBD's pharmacological profile, intended for researchers, scientists, and drug development professionals.

Receptor Binding Affinity

CBD interacts with a variety of receptors, including G-protein coupled receptors (GPCRs), ligand-gated ion channels, and nuclear receptors. Its binding affinity (Ki) for these targets is a key determinant of its pharmacological activity.

| Receptor Target | Receptor Type | Ki (nM) | Species | Comments |

| CB1 | GPCR | ~4350 | Human | Low affinity; may act as a negative allosteric modulator.[1] |

| CB2 | GPCR | ~2860 | Human | Low affinity; may act as an inverse agonist or negative allosteric modulator.[1][2] |

| GPR55 | Orphan GPCR | 443 | Human | Antagonist activity. |

| 5-HT1A | GPCR (Serotonin) | 133.2 | Rat | Agonist activity, contributing to anxiolytic and antidepressant effects.[3] |

| TRPV1 | Ion Channel | 3200 - 3500 | Human | Agonist activity, involved in pain perception and inflammation.[4][5] |

| α1-Glycine | Ion Channel | EC50: 12,300 | Human | Positive allosteric modulator.[6] |

| α1β-Glycine | Ion Channel | EC50: 18,100 | Human | Positive allosteric modulator.[6] |

| μ-Opioid | GPCR | >10,000 | Human | Very low affinity. |

| δ-Opioid | GPCR | >10,000 | Human | Very low affinity. |

Enzyme Inhibition

CBD is a known inhibitor of several enzymes, which can influence the metabolism of both endogenous compounds and xenobiotics. This is a critical consideration for potential drug-drug interactions.

| Enzyme Target | Enzyme Class | IC50 (µM) | Substrate/Assay | Comments |

| FAAH | Hydrolase | 27.5 - 43.5 | [14C]-AEA hydrolysis | Weak inhibitor; may increase endocannabinoid tone.[4][7] |

| CYP2C19 | Cytochrome P450 | 1.55 - 8.70 | (S)-Mephenytoin 4'-hydroxylation, Omeprazole 5-hydroxylation | Potent inhibitor.[8][9] |

| CYP3A4 | Cytochrome P450 | 11.7 | Diltiazem N-demethylation | Moderate inhibitor.[10] |

| CYP3A5 | Cytochrome P450 | 1.65 | Diltiazem N-demethylation | Potent inhibitor.[10] |

| CYP2D6 | Cytochrome P450 | 6.2 | Dextromethorphan O-demethylation | Weak to moderate inhibitor. |

| COX-1 | Cyclooxygenase | >100 | Prostaglandin production | Very weak inhibitor.[11] |

| COX-2 | Cyclooxygenase | >100 | Prostaglandin production | Very weak inhibitor.[11] |

Signaling Pathways

The pharmacological effects of CBD are underpinned by its modulation of various intracellular signaling pathways. The following diagrams illustrate some of the key pathways associated with CBD's interaction with the 5-HT1A and TRPV1 receptors.

Experimental Protocols

Radioligand Binding Assay for Cannabinoid Receptors

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for cannabinoid receptors (CB1 or CB2).

Materials:

-

Cell membranes expressing the cannabinoid receptor of interest (e.g., from CHO or HEK293 cells).

-

Radioligand (e.g., [³H]CP55,940).

-

Non-labeled competing ligand (for non-specific binding, e.g., WIN55,212-2).

-

Test compound (e.g., CBD).

-

Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).

-

Wash buffer (50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4).

-

96-well plates.

-

Glass fiber filters (e.g., GF/C).

-

Vacuum filtration manifold.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Prepare serial dilutions of the test compound in binding buffer.

-

In a 96-well plate, add binding buffer, cell membranes, and either:

-

Vehicle (for total binding).

-

A saturating concentration of non-labeled ligand (for non-specific binding).

-

The test compound at various concentrations.

-

-

Add the radioligand to all wells at a concentration close to its Kd.

-

Incubate the plate at 30°C for 60-90 minutes with gentle agitation.[12]

-

Terminate the assay by rapid vacuum filtration through glass fiber filters.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[12]

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a one-site or two-site competition model to determine the IC50 and Ki values.

In Vitro Cytochrome P450 Inhibition Assay

This protocol outlines a method to assess the inhibitory potential of a test compound on major CYP450 isoforms using human liver microsomes.[13][14]

Materials:

-

Pooled human liver microsomes (HLMs).

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).

-

Potassium phosphate buffer (0.1 M, pH 7.4).

-

CYP450 isoform-specific probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9).

-

Test compound (e.g., CBD).

-

Positive control inhibitors for each isoform.

-

Acetonitrile (for reaction termination).

-

LC-MS/MS system.

Procedure:

-

Prepare a stock solution of the test compound and serial dilutions.

-

Pre-incubate HLMs, buffer, and the test compound (or vehicle/positive control) at 37°C for a short period.

-

Initiate the reaction by adding the NADPH regenerating system and the probe substrate.

-

Incubate at 37°C for a specific time, ensuring the reaction is in the linear range.

-

Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant by LC-MS/MS to quantify the formation of the substrate-specific metabolite.

-

Calculate the percent inhibition of enzyme activity at each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the log concentration of the test compound to determine the IC50 value.

In Vivo Cannabinoid Tetrad Test in Rodents

The tetrad test is a battery of four behavioral assays used to assess cannabinoid-like activity in vivo, typically mediated by the CB1 receptor.[9][10][15] The four components are:

-

Hypomotility: Reduced spontaneous movement.

-

Catalepsy: A state of immobility.

-

Hypothermia: A decrease in core body temperature.

-

Analgesia: A reduction in pain sensitivity.

Materials:

-

Rodents (mice or rats).

-

Test compound (e.g., CBD) and vehicle.

-

Open field apparatus for locomotor activity.

-

Bar for catalepsy test.

-

Rectal thermometer.

-

Hot plate or tail-flick apparatus for analgesia.

Procedure:

-

Administer the test compound or vehicle to the animals (e.g., via intraperitoneal injection or oral gavage).

-

At a predetermined time post-administration (e.g., 30-60 minutes), begin the behavioral assessments.

-

Hypomotility: Place the animal in the open field apparatus and record its locomotor activity (e.g., line crossings, distance traveled) for a set period.

-

Catalepsy: Gently place the animal's forepaws on a raised horizontal bar and measure the time it remains immobile.

-

Hypothermia: Measure the animal's core body temperature using a rectal thermometer.

-

Analgesia: Place the animal on a hot plate or use a tail-flick apparatus and measure the latency to a nociceptive response (e.g., paw lick, tail flick).

-

Compare the results from the test compound-treated group to the vehicle-treated group to determine if there are significant cannabinoid-like effects.

In Vitro and In Vivo Effects

CBD has demonstrated a wide range of effects in both preclinical and clinical studies.

In Vitro Effects:

-

Anti-inflammatory: Reduces the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in various cell types.[11]

-

Neuroprotective: Protects neurons from excitotoxicity and oxidative stress.

-

Antioxidant: Scavenges reactive oxygen species.

-

Modulation of Calcium Homeostasis: Can influence intracellular calcium levels.[5]

In Vivo Effects (Animal Models):

-

Anxiolytic: Reduces anxiety-like behaviors in various models.

-

Antidepressant-like: Shows antidepressant effects in models of depression.

-

Anticonvulsant: Reduces seizure severity and frequency in models of epilepsy.

-

Antipsychotic-like: Attenuates behaviors associated with psychosis in animal models.

-

Anti-nausea/emetic: Reduces nausea and vomiting in relevant models.[2]

-

Analgesic: Attenuates both inflammatory and neuropathic pain.

It is important to note that CBD often exhibits a bell-shaped dose-response curve, where the therapeutic effect diminishes at higher doses.[3]

Conclusion

The pharmacological profile of Cannabidiol is complex and multifaceted, involving interactions with a wide array of molecular targets beyond the classical cannabinoid receptors. This polypharmacology likely underlies its broad therapeutic potential. This technical guide has provided a summary of the key pharmacological properties of CBD, including its receptor binding affinities, enzyme inhibitory effects, and influences on major signaling pathways. The detailed experimental protocols offer a foundation for researchers to further investigate the pharmacological actions of CBD and its derivatives. As research continues, a deeper understanding of CBD's mechanisms of action will be crucial for the development of novel cannabinoid-based therapeutics.

References

- 1. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Molecular targets for cannabidiol and its synthetic analogues: effect on vanilloid VR1 receptors and on the cellular uptake and enzymatic hydrolysis of anandamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CBD Effects on TRPV1 Signaling Pathways in Cultured DRG Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Effects of cannabinoids on ligand-gated ion channels [frontiersin.org]

- 7. In Silico and In Vitro Analysis of Major Cannabis-Derived Compounds as Fatty Acid Amide Hydrolase Inhibitors [mdpi.com]

- 8. curaleafclinic.com [curaleafclinic.com]

- 9. researchgate.net [researchgate.net]

- 10. Tetrad test - Wikipedia [en.wikipedia.org]

- 11. medicinalgenomics.com [medicinalgenomics.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 14. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 15. Cannabinoid-Induced Tetrad in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of Cannabidiol-C1 (CBDE) using HPLC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabidiol-C1 (CBDE) is a lesser-known analog of cannabidiol (CBD), belonging to the vast family of phytocannabinoids. As research into the therapeutic potential of various cannabinoids expands, the need for robust and reliable analytical methods for their quantification becomes paramount. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) offers superior selectivity and sensitivity for the analysis of cannabinoids in complex matrices.[1][2][3] This application note provides a detailed protocol for the quantitative analysis of this compound using HPLC-MS, including sample preparation, instrument parameters, and method validation guidelines. While specific quantitative data for this compound is not widely published, this protocol is based on established methods for similar cannabinoids and provides a strong framework for method development and validation.[4][5][6]

Data Presentation

The following tables summarize typical performance data for the quantitative analysis of cannabinoids using HPLC-MS. These values can be used as a benchmark during the validation of a newly developed this compound quantification method.

Table 1: HPLC-MS Method Validation Parameters for Cannabinoid Analysis

| Parameter | Typical Value | Reference |

| Linearity (r²) | ≥ 0.99 | [4][5] |

| Limit of Detection (LOD) | 0.2 - 1.5 µg/kg | [7] |

| Limit of Quantification (LOQ) | 0.5 - 4.7 µg/kg | [7] |

| Accuracy (% Recovery) | 85 - 115% | [4][8] |

| Precision (% RSD) | < 15% | [4][9] |

Table 2: Example HPLC and Mass Spectrometry Parameters for Cannabinoid Analysis

| Parameter | Setting |

| HPLC System | |

| Column | C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40 - 50 °C |

| Injection Volume | 1 - 5 µL |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Gas Temperature | 300 - 350 °C |

| Gas Flow | 8 - 12 L/min |

| Nebulizer Pressure | 35 - 45 psi |

| Capillary Voltage | 3500 - 4500 V |

Experimental Protocols

This section details the methodology for the quantitative analysis of this compound using HPLC-MS.

Sample Preparation

The choice of sample preparation method will depend on the matrix. For biological matrices such as plasma or serum, a protein precipitation followed by liquid-liquid extraction or solid-phase extraction is recommended to remove interferences.

Protocol for Plasma/Serum Sample Preparation:

-

To 100 µL of plasma/serum sample, add 200 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., CBD-d3).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4 °C.

-

Transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 100 µL of the initial mobile phase composition.

-

Vortex for 30 seconds and transfer to an HPLC vial for analysis.

HPLC-MS Analysis

Instrumentation:

-

HPLC system with a binary pump, autosampler, and column oven.

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., Agilent Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient:

-

0-1 min: 70% B

-

1-8 min: 70-95% B

-

8-9 min: 95% B

-

9-9.1 min: 95-70% B

-

9.1-12 min: 70% B

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 45 °C.

-

Injection Volume: 2 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: ESI Positive.

-

Capillary Voltage: 4000 V.

-

Gas Temperature: 325 °C.

-

Gas Flow: 10 L/min.

-

Nebulizer: 40 psi.

-

MRM Transitions:

-

This compound: The exact MRM transitions for this compound need to be determined experimentally. The precursor ion will be the [M+H]+ adduct. The molecular formula of this compound is C19H28O2, and its monoisotopic mass is 288.2089. Therefore, the precursor ion to target would be m/z 289.2. Product ions can be predicted based on the fragmentation of other cannabinoids like CBD (precursor m/z 315.2), which often show characteristic losses. A good starting point for product ion discovery would be to perform a product ion scan on the m/z 289.2 precursor.

-

Internal Standard (e.g., CBD-d3): Use established MRM transitions.

-

Method Validation

The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[10] Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in blank matrix samples.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be prepared with at least five standards, and the correlation coefficient (r²) should be ≥ 0.99.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These are often determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).[4]

-

Accuracy: The closeness of the test results to the true value. This is typically assessed by analyzing quality control (QC) samples at three different concentrations and expressing the result as a percentage of the nominal value.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) for a series of measurements.

Visualization

Experimental Workflow

Caption: Experimental workflow for the quantitative analysis of this compound using HPLC-MS.

Cannabinoid Signaling Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. File:The signalling pathway of cannabinoid receptors.png - Wikimedia Commons [commons.wikimedia.org]

- 3. rsc.org [rsc.org]

- 4. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]

- 5. Quantitative determination and validation of 17 cannabinoids in cannabis and hemp using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. juniperpublishers.com [juniperpublishers.com]

Application Notes and Protocols for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Cannabidiol-E (CBDE)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabidiol-E (CBDE) is a lesser-known phytocannabinoid, an analogue of the more prevalent cannabidiol (CBD). As interest in the therapeutic potential of minor cannabinoids grows, robust and reliable analytical methods are essential for research, quality control, and drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of cannabinoids. This document provides a comprehensive protocol for the qualitative and quantitative analysis of this compound using GC-MS. Due to the thermal instability of some cannabinoids and the presence of polar functional groups, derivatization is a crucial step to ensure accurate analysis. The most common derivatization technique for cannabinoids is silylation, which replaces active hydrogens on hydroxyl groups with a trimethylsilyl (TMS) group, increasing volatility and thermal stability.[1]

Experimental Protocol

This protocol outlines a general procedure for the analysis of this compound in a variety of sample matrices. Optimization may be required for specific applications.

Sample Preparation

The goal of sample preparation is to extract this compound from the sample matrix and prepare it in a solvent suitable for GC-MS analysis.

a. Extraction

-

For Cannabis Plant Material, Edibles, and Other Solids:

-

Homogenize the sample to a fine powder.

-

Accurately weigh approximately 100-200 mg of the homogenized sample into a centrifuge tube.

-

Add 10 mL of a suitable organic solvent (e.g., methanol, ethanol, or a mixture of chloroform and methanol (9:1, v/v)).

-

Vortex for 1-2 minutes to ensure thorough mixing.

-

Sonciate for 15-30 minutes in an ultrasonic bath to enhance extraction efficiency.

-

Centrifuge at 3000-5000 rpm for 10 minutes to pellet solid material.

-

Carefully transfer the supernatant to a clean tube.

-

For quantitative analysis, a second extraction of the pellet may be performed to ensure complete recovery. The supernatants are then combined.

-

Evaporate the solvent under a gentle stream of nitrogen at a temperature not exceeding 40°C.

-

Reconstitute the dried extract in a known volume (e.g., 1 mL) of a solvent suitable for derivatization, such as pyridine or acetonitrile.

-

-

For Oils and Liquid Formulations:

-

Accurately weigh or measure a known amount of the liquid sample (e.g., 50-100 mg) into a volumetric flask.

-

Dilute to a known volume with a suitable organic solvent (e.g., methanol or ethanol) to achieve a concentration within the calibration range.

-

An aliquot of this solution can then be taken for derivatization.

-

b. Derivatization (Silylation)

-

Transfer an aliquot (e.g., 100 µL) of the sample extract or standard solution into a GC vial.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1]

-

Add 50 µL of a catalyst/solvent, such as pyridine or acetonitrile, to facilitate the reaction.

-

Cap the vial tightly and heat at 60-70°C for 30 minutes in a heating block or oven.

-

Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for cannabinoid analysis. The specific conditions may need to be optimized for your instrument and column.

| Parameter | Recommended Condition |

| Gas Chromatograph | Agilent 7890B GC System (or equivalent) |

| Mass Spectrometer | Agilent 5977A MSD (or equivalent) |

| GC Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column. |

| Injector | Split/Splitless |

| Injector Temperature | 250-280°C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless or split (e.g., 10:1) depending on concentration |

| Carrier Gas | Helium at a constant flow rate of 1.0-1.2 mL/min |

| Oven Program | - Initial temperature: 150°C, hold for 1 min- Ramp 1: 20°C/min to 250°C- Ramp 2: 10°C/min to 300°C, hold for 5 min |

| MS Transfer Line | 280°C |

| Ion Source Temp. | 230°C |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Scan Range | 50-600 amu |

| Acquisition Mode | Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. |

Data Analysis

-